2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 2 with a 2-oxoethyl group bearing a 4-(3-chlorophenyl)piperazine moiety and at position 6 with a 2-methoxyphenyl group. Its design integrates structural elements known to modulate biological activity, including the piperazine ring (for receptor interaction) and methoxy/chloro substituents (for lipophilicity and target selectivity). Studies highlight its potent analgesic and anti-inflammatory properties, outperforming reference compounds like acetylsalicylic acid in preclinical models . The 3-chlorophenyl group on the piperazine ring is critical for activity, as positional isomerism (e.g., 4-chlorophenyl) reduces efficacy .
Properties
Molecular Formula |
C23H23ClN4O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-19(21)20-9-10-22(29)28(25-20)16-23(30)27-13-11-26(12-14-27)18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
GGJSETHVHZQDPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
- Compound A can be synthesized via a three-step protocol:
Step 1: Start with a Mannich reaction between 4-bromophenylpiperazine and formaldehyde to form an intermediate.
Step 2: React the intermediate with 3-chlorobenzaldehyde to introduce the chlorophenyl group.
Step 3: Finally, add 4-methoxyphenyl isocyanate to obtain Compound A.
- The reaction conditions and yields are not specified in the available literature .
Chemical Reactions Analysis
- Compound A may undergo various reactions due to its functional groups:
Oxidation: Oxidative transformations of the piperazine or phenyl rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the chlorophenyl or methoxyphenyl positions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Antibacterial Activity: Some derivatives of 1,2,4-triazole with a piperazine moiety (similar to Compound A) have shown good antibacterial activity.
Biological Studies: Piperazine-containing compounds are explored for various disease states, including antihistamines, antiparasitic, antifungal, and antiviral drugs.
Neurodegenerative Diseases: The piperazine ring is also present in potential treatments for Parkinson’s and Alzheimer’s disease.
Mechanism of Action
- Unfortunately, specific information about Compound A’s mechanism of action is not available in the provided literature.
Remember that this summary is based on the available literature, and additional research may provide more insights into Compound A’s properties and applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Piperazine Ring
- 3-Chlorophenyl vs. 4-Chlorophenyl: Derivatives with a 4-chlorophenyl group (e.g., 6-[4-(4-chlorophenyl)piperazine]-pyridazinone) exhibit lower analgesic and anti-inflammatory activity compared to the 3-chlorophenyl analog. This suggests meta-substitution on the phenyl ring enhances target engagement .
- 2-Fluorophenyl vs. 3-Chlorophenyl : Compounds with 2-fluorophenyl-piperazine (e.g., T1–T12 in ) lack explicit activity data but demonstrate synthetic versatility for benzalhydrazone modifications. The electron-withdrawing fluorine may alter receptor binding compared to chlorine .
Positional Isomerism on the Pyridazinone Core
- Substituent Position (5 vs. 6): Derivatives with the 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group at position 5 of pyridazinone () show optimal alpha1-adrenoceptor affinity with a six-carbon polymethylene chain. In contrast, the target compound’s substituent at position 6 may favor different receptor interactions due to spatial orientation .
Side Chain Modifications
- Chain Length: Elongating the spacer between the pyridazinone and piperazine (e.g., 3-oxopropyl in ’s compound 14) reduces SIRT2 inhibition, whereas the target compound’s shorter 2-oxoethyl chain maintains moderate activity .
- Hydrazone vs. Acetamide Moieties : Benzaldehyde-derived hydrazones () and acetamide derivatives () exhibit divergent activity profiles. The target compound’s acetylhydrazone group may enhance solubility or metabolic stability .
Structural and Activity Comparison Table
Key Research Findings
Substituent Positional Sensitivity : The 3-chlorophenyl group on piperazine enhances activity over 4-chlorophenyl, likely due to optimized hydrophobic interactions with target proteins .
Side Chain Optimization : Shorter chains (e.g., 2-oxoethyl) balance steric effects and enzyme inhibition, while longer chains reduce efficacy in SIRT2 models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
